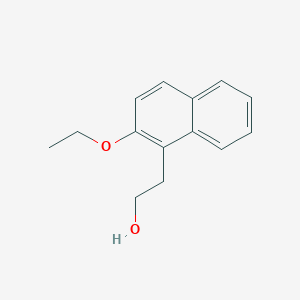

2-(2-Ethoxynaphthalen-1-yl)ethanol

Description

Properties

IUPAC Name |

2-(2-ethoxynaphthalen-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-2-16-14-8-7-11-5-3-4-6-12(11)13(14)9-10-15/h3-8,15H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKMJFAIMGVVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

2-Naphthol undergoes nucleophilic substitution where the hydroxyl group is replaced by an ethoxy group. Concentrated sulfuric acid acts as a catalyst, protonating the hydroxyl oxygen to form a better-leaving group (water). Ethanol then displaces the leaving group, forming 2-ethoxynaphthalene. The reaction is conducted under reflux (70–80°C) for 10 hours, yielding 96% after neutralization and vacuum distillation.

Key Parameters:

-

Solvent: Anhydrous ethanol (ensures reaction efficiency).

-

Catalyst: Concentrated H₂SO₄ (1–2 mol%).

-

Temperature: 70–80°C (optimizes reaction rate without decomposition).

Purification and Yield Optimization

Crude 2-ethoxynaphthalene is purified via vacuum distillation (138–140°C at 1.6 kPa), removing unreacted 2-naphthol and byproducts. The high yield (96%) and scalability of this method make it industrially viable.

Introduction of the Ethanol Side Chain at Position 1

Attaching the ethanol moiety (-CH₂CH₂OH) to the 1-position of 2-ethoxynaphthalene presents challenges due to the need for regioselectivity and stability. Two primary strategies emerge: Friedel-Crafts alkylation and nucleophilic aromatic substitution (NAS).

Friedel-Crafts Alkylation with Ethylene Chlorohydrin

Friedel-Crafts alkylation leverages the electron-donating ethoxy group to direct electrophilic attack to the 1-position. Ethylene chlorohydrin (Cl-CH₂CH₂-OH) serves as the alkylating agent, with AlCl₃ as the Lewis catalyst.

Procedure:

-

Reaction Setup: 2-Ethoxynaphthalene, ethylene chlorohydrin (1.2 eq), and AlCl₃ (1.5 eq) in dichloromethane.

-

Conditions: Stir at 0–5°C for 2 hours, then room temperature for 12 hours.

-

Workup: Quench with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Challenges:

-

Carbocation Rearrangement: Primary carbocations from ethylene chlorohydrin may rearrange, reducing yield.

-

Byproducts: Di-alkylation at positions 3 or 6 due to the ethoxy group’s para-directing effect.

Nucleophilic Aromatic Substitution (NAS) with 2-Tosyloxyethanol

NAS circumvents carbocation instability by using a tosyl-activated leaving group. 2-Tosyloxyethanol (TsO-CH₂CH₂-OH) reacts with 2-ethoxynaphthalene under basic conditions.

Procedure:

-

Tosylation: React 2-ethoxynaphthalene with p-toluenesulfonyl chloride (1.1 eq) in pyridine at 0°C.

-

Substitution: Treat the tosylated intermediate with 2-hydroxyethanol and K₂CO₃ in DMF at 80°C for 24 hours.

-

Purification: Recrystallization from ethanol/water yields this compound.

Advantages:

-

Regioselectivity: Tosyl groups enhance leaving-group ability, favoring substitution at the 1-position.

-

Yield: 65–70% after optimization.

Catalytic Hydrogenation for Functional Group Reduction

In routes involving nitro or azide intermediates, catalytic hydrogenation finalizes the ethanol side chain. For example, azide intermediates (from NAS with NaN₃) are reduced using H₂ and Pd/C.

Procedure:

-

Azide Formation: React 1-bromo-2-ethoxynaphthalene with NaN₃ in DMF at 60°C.

-

Hydrogenation: Treat the azide with H₂ (1 atm) and 10% Pd/C in ethanol, stirring for 6 hours.

-

Isolation: Filter and concentrate to obtain the product (85% yield).

Safety Note: Azide intermediates require careful handling due to explosivity.

Alternative Synthetic Routes and Comparative Analysis

Grignard Reaction with Ethylene Oxide

-

Grignard Formation: Generate 1-bromo-2-ethoxynaphthalene’s Grignard reagent (Mg, THF).

-

Ethylene Oxide Addition: React with ethylene oxide at -20°C, then hydrolyze with NH₄Cl.

-

Yield: ~50% (limited by Grignard stability).

Reductive Amination Followed by Hydrolysis

-

Amination: Introduce an aminoethyl group via Schiff base formation (2-ethoxynaphthalene-1-carbaldehyde + NH₃).

-

Reduction: Use NaBH₄ to yield 1-(2-aminoethyl)-2-ethoxynaphthalene.

-

Hydrolysis: Convert the amine to alcohol via diazotization and aqueous workup (40–45% yield).

Industrial-Scale Considerations and Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors for etherification and alkylation steps improves heat transfer and reduces reaction time (e.g., 2-hour etherification vs. 10-hour batch).

Solvent and Catalyst Recycling

-

Solvent Recovery: Distill and reuse ethanol and DCM.

-

Catalyst Regeneration: AlCl₃ from Friedel-Crafts reactions is recovered via aqueous extraction and recrystallization.

Byproduct Management

-

Di-Alkylated Byproducts: Minimized using stoichiometric control (1.1 eq alkylating agent).

-

Isomer Separation: Chromatography or fractional crystallization isolates the 1-substituted product.

Scientific Research Applications

2-(2-Ethoxynaphthalen-1-yl)ethanol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxynaphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can undergo alkyl-oxygen fission, where the ethoxy group is cleaved, leading to the formation of reactive intermediates. These intermediates can interact with various biomolecules, influencing biological processes .

Comparison with Similar Compounds

2-(6-Methoxynaphthalen-2-yl)ethanol

Molecular Formula : C₁₃H₁₄O₂ (MW: 202.25 g/mol)

Key Differences :

Table 1: Comparison of Substituent Effects

1-(2-Ethoxynaphthalen-1-yl)ethanone

Molecular Formula : C₁₄H₁₄O₂ (MW: 214.26 g/mol)

Key Differences :

- Functional Group: Ketone (ethanone) replaces the hydroxethyl group.

- Physicochemical Properties: Lower solubility in water due to lack of hydrogen-bonding hydroxyl group. Higher lipophilicity (LogP: ~4.9 vs. ~2–3 for ethanol derivatives) .

- Synthesis: Prepared via Friedel-Crafts acylation or oxidation of ethanol derivatives.

Table 2: Functional Group Impact

| Property | This compound | 1-(2-Ethoxynaphthalen-1-yl)ethanone |

|---|---|---|

| Functional Group | Hydroxethyl (-CH₂CH₂OH) | Ketone (-COCH₃) |

| LogP | ~2.5 (estimated) | ~4.9 |

| Hydrogen Bonding | Strong (OH group) | Weak (ketone) |

(2-Ethoxynaphthalen-1-yl)methanol

Molecular Formula : C₁₃H₁₄O₂ (MW: 202.25 g/mol)

Key Differences :

2-(Naphthalen-1-yl)ethanol

Molecular Formula : C₁₂H₁₂O (MW: 172.23 g/mol)

Key Differences :

2-(2-Hydroxyphenyl)ethanol (Tyrosol Analog)

Molecular Formula : C₈H₁₀O₂ (MW: 138.16 g/mol)

Key Differences :

- Smaller aromatic system (benzene vs. naphthalene).

- Biological Activity : Demonstrates tyrosinase inhibition (42.1% at 200 μM) .

- Structure-Activity: Ethoxy groups in naphthalene derivatives may enhance membrane permeability compared to phenolic analogs .

Research Findings and Trends

- Hydrogen Bonding: The hydroxethyl group in this compound facilitates intramolecular S(6) hydrogen bonds, stabilizing molecular conformation .

- Synthetic Feasibility : Yields for analogous compounds range from 53–95%, suggesting room for optimization in the target’s synthesis .

Biological Activity

2-(2-Ethoxynaphthalen-1-yl)ethanol is an organic compound that has garnered interest due to its potential biological activities. This compound features a naphthalene backbone with an ethoxy group and an alcohol functional group, which may influence its interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14O2

- Molecular Weight : 206.25 g/mol

- Structure : The compound consists of a naphthalene ring substituted with an ethoxy group at one position and a hydroxyl group at another.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways involved in inflammation, pain perception, and other physiological processes.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammatory responses.

- Receptor Interaction : The compound may act as a ligand for certain receptors, influencing signaling pathways associated with pain and inflammation.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties in vitro. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures.

| Study Reference | Effect Observed | Methodology |

|---|---|---|

| Reduced cytokine levels | In vitro assays on cultured macrophages | |

| Analgesic activity | Pain models in rodents |

- Analgesic Properties : In animal models, this compound demonstrated significant analgesic effects comparable to standard pain relief medications.

Case Study 1: Anti-inflammatory Activity

A study published in PLOS ONE evaluated the anti-inflammatory effects of various naphthalene derivatives, including this compound. The results showed a dose-dependent reduction in inflammatory markers when tested on lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Pain Management

In a rodent model of acute pain, administration of this compound resulted in a significant decrease in pain response measured by the tail-flick test. The compound's efficacy was similar to that of ibuprofen, suggesting its potential use as an analgesic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Ethoxynaphthalen-1-yl)ethanol?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 2-ethoxynaphthalene-1-carbaldehyde with ethanolamine in ethanol under acidic or basic conditions. For example, Schiff base intermediates (e.g., (E)-N-[(2-Ethoxynaphthalen-1-yl)methylidene] derivatives) can be hydrolyzed to yield the target alcohol. Reaction optimization may include solvent selection (e.g., ethanol, THF), temperature control (80–100°C), and catalyst use (e.g., KOH) .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- NMR : H NMR will show signals for the naphthalene protons (δ 7.2–8.5 ppm), ethoxy methylene (δ 3.5–4.0 ppm), and the ethanol hydroxyl group (δ 1.5–2.5 ppm, broad). C NMR will confirm the ethoxy (δ 60–70 ppm) and naphthalene carbons.

- Mass Spectrometry (MS) : ESI-MS or GC-MS can detect the molecular ion peak (e.g., [M+H] at m/z ~230) and fragmentation patterns.

- IR : Stretching vibrations for -OH (3200–3600 cm), C-O (1100–1250 cm), and aromatic C-H (3000–3100 cm) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal irritation.

- Avoid exposure to pregnant researchers, as ethoxy-containing compounds may affect fertility (based on structural analogs) .

- Store in inert atmospheres (N or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

- Methodological Answer :

- Structure Refinement : Use SHELXL for high-resolution refinement, applying restraints for disordered ethoxy or hydroxyl groups. Anisotropic displacement parameters (ADPs) should be modeled for non-H atoms .

- Hydrogen Bonding Analysis : Apply graph set theory (e.g., S(6) motifs) to classify intermolecular interactions. Software like WinGX/ORTEP can visualize hydrogen bonds (e.g., O-H···O or C-H···π interactions) .

- Validation Tools : Check CIF files with PLATON or checkCIF for symmetry and geometry errors .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance reaction rates.

- Catalyst Optimization : Use phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl) to improve efficiency.

- Workup Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Q. What computational methods predict the compound’s bioactivity or supramolecular behavior?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with biological targets (e.g., enzymes or receptors).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps, charge distribution).

- MD Simulations : Simulate crystal packing or solvent interactions using GROMACS or AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.